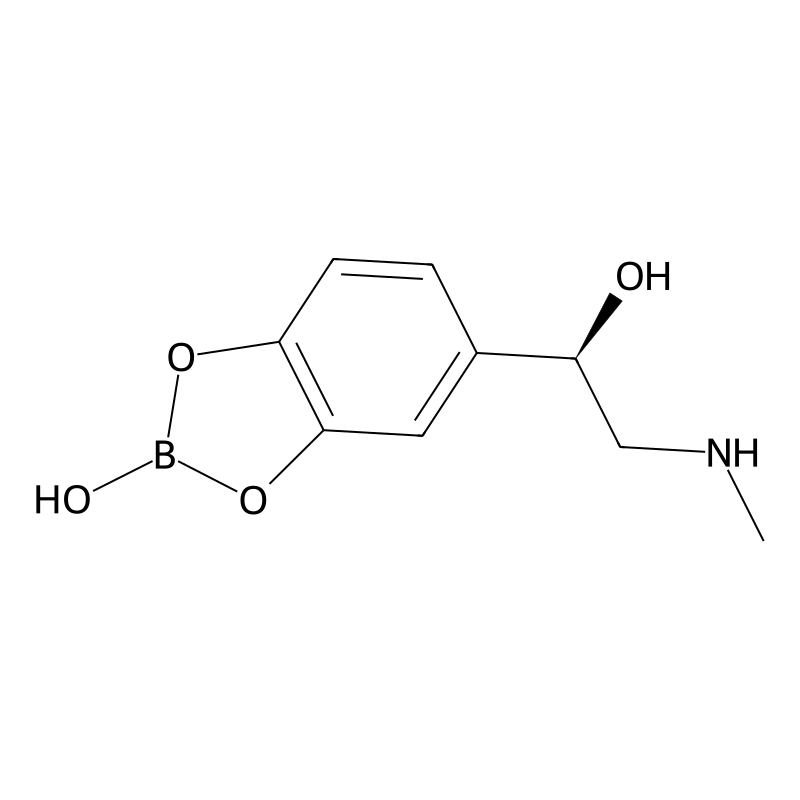

Epinephryl borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Epinephryl borate (CAS 5579-16-8) is a specialized cyclic borate ester complex of the sympathomimetic catecholamine epinephrine. In pharmaceutical manufacturing and formulation procurement, it is primarily selected for its distinct chemical stability profile in aqueous solutions. Unlike standard epinephrine salts, which rapidly auto-oxidize to adrenochrome in neutral or alkaline environments, the borate complex physically shields the dihydroxybenzene (catechol) ring. This structural stabilization allows the active pharmaceutical ingredient (API) to be formulated and stored at a near-physiological pH, making it a critical precursor for topical and ophthalmic applications where acidic degradation must be avoided [1].

Substituting epinephryl borate with more common, lower-cost salts like epinephrine hydrochloride or epinephrine bitartrate fundamentally compromises formulation viability for sensitive mucosal or ocular applications. To prevent rapid oxidative degradation, hydrochloride and bitartrate salts must be formulated at a highly acidic pH (typically 2.5 to 5.0) [1]. When these acidic substitutes are applied topically, they induce severe stinging, burning, and reflex lacrimation, which mechanically washes out the API before it can be fully absorbed. Furthermore, the acidic salts require the body's natural fluids to buffer the pH up to 7.0 before the active alkaloid is fully available for tissue penetration [2]. Epinephryl borate circumvents this by maintaining stability at a neutral pH, preventing both API washout and the buffering lag.

Aqueous Formulation Stability at Physiological pH

Standard epinephrine hydrochloride and bitartrate solutions are strictly limited to an acidic pH range (2.5–5.0) to prevent rapid oxidation into inactive adrenochrome. In contrast, epinephryl borate formulations maintain chemical stability at a significantly higher pH range of 5.5 to 7.6 [1]. This allows formulators to create near-neutral solutions without sacrificing the shelf-life of the catecholamine.

| Evidence Dimension | Stable Aqueous Formulation pH Range |

| Target Compound Data | pH 5.5 – 7.6 |

| Comparator Or Baseline | Epinephrine HCl / Bitartrate (pH 2.5 – 5.0) |

| Quantified Difference | Enables a +2.5 to +3.0 upward shift in formulation pH toward physiological neutrality. |

| Conditions | Aqueous solution storage and formulation. |

Allows procurement teams to source an API that supports neutral-pH liquid formulations, eliminating the need for extreme acidification to maintain shelf-life.

Reduction of Application-Site Irritation and Reflex Washout

The highly acidic nature of epinephrine hydrochloride and bitartrate salts results in the release of irritating ions that significantly decrease the local pH upon application, causing severe stinging and reflex tearing. Epinephryl borate, formulated as a 1% complex near pH 7.0, drastically reduces this irritation [1]. By eliminating the acidic shock, the borate complex prevents reflex lacrimation, which otherwise prematurely washes the active drug away from the target absorption site [2].

| Evidence Dimension | Application-Site Irritation and pH Drop |

| Target Compound Data | Minimal irritation; maintains local pH near 7.0 |

| Comparator Or Baseline | Epinephrine HCl / Bitartrate (Significant irritation due to released HCl/bitartrate ions dropping local pH) |

| Quantified Difference | Eliminates the acidic shock associated with pH 2.5-5.0 formulations, preventing reflex API washout. |

| Conditions | Topical/ocular instillation in physiological tear film. |

Prevents mechanical washout of the API caused by reflex tearing, directly increasing the effective bioavailability of the formulated product.

Active Alkaloid Availability and Tissue Penetration

For epinephrine to effectively penetrate tissues (such as the cornea), it must be in its active, un-ionized alkaloid form, which occurs near pH 7.0. When epinephrine bitartrate is administered, it experiences a lag time because it resists the natural buffering action of tears longer than other salts, delaying its conversion to the active alkaloid [1]. Epinephryl borate is already formulated near pH 7.0, meaning the active alkaloid is immediately available upon instillation without requiring extensive physiological buffering [1].

| Evidence Dimension | Immediate Active Alkaloid Availability |

| Target Compound Data | Immediate availability (formulated at pH ~7.0) |

| Comparator Or Baseline | Epinephrine bitartrate (Delayed availability due to required buffering from acidic pH to 7.0) |

| Quantified Difference | Bypasses the physiological buffering lag time required by acidic bitartrate salts. |

| Conditions | In vivo physiological buffering (e.g., tear film interaction). |

Ensures rapid onset of action and more predictable pharmacokinetics by eliminating the variable lag time of physiological pH buffering.

Neutral-pH Ophthalmic Formulations (Glaucoma Management)

Because epinephryl borate remains stable at pH 5.5–7.6, it is the premier choice for manufacturing aqueous intraocular pressure (IOP) lowering drops. It prevents the severe stinging and reflex tearing associated with epinephrine hydrochloride, ensuring the API remains in the cul-de-sac long enough for optimal corneal penetration [2].

Advanced Iontophoretic Ocular Delivery Systems

In modern drug delivery research, epinephryl borate is utilized in transscleral iontophoresis platforms. Its specific ionization profile and lack of irritating hydrochloride or bitartrate ions make it highly suitable for electrically assisted intraocular delivery without causing localized tissue damage or extreme pH shifts [1].

Sensitive Mucosal Delivery and Nasal Sprays

For formulations targeting sensitive mucosal membranes where acidic shock must be avoided, the borate complex offers a distinct advantage. It allows formulators to maintain the potent sympathomimetic and vasoconstrictive properties of epinephrine while formulating at a physiological pH, thereby maximizing mucosal retention and absorption [2].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

Wikipedia

Dates

2: Begg IS, Cottle RW. Epidemiologic approach to open-angle glaucoma: 2. Survival analysis of adverse drug reactions. Report of the Canadian Ocular Adverse Drug Reaction Registry Program. The Collaborative Glaucoma Study Group. Can J Ophthalmol. 1989 Feb;24(1):15-9. PubMed PMID: 2653591.

3: Liesegang TJ. Bulbar conjunctival follicles associated with dipivefrin therapy. Ophthalmology. 1985 Feb;92(2):228-33. PubMed PMID: 3982802.

4: Stegman R, Miller D. A human model of allergic conjunctivitis. Arch Ophthalmol. 1975 Dec;93(12):1354-8. PubMed PMID: 1200898.

Explore Compound Types